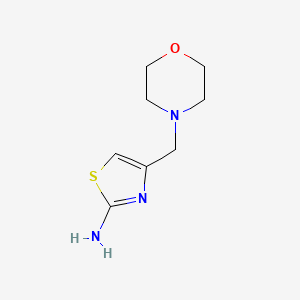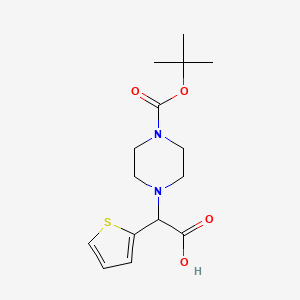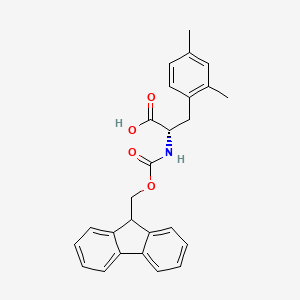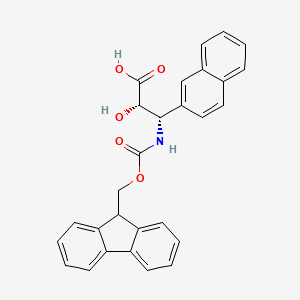
2-(4-甲氧基苯基)-1,3-噻唑-4-羧酸
描述
The compound "2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid" is a chemical structure that is part of a broader class of organic compounds known as thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. The methoxyphenyl group attached to the thiazole ring suggests potential for various biological activities, as evidenced by the research on related compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions. For instance, a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized using cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, novel Schiff bases were synthesized from an intermediate that was obtained using the Gewald synthesis technique, which is a method commonly used for synthesizing thiophene derivatives . These methods highlight the versatility of synthetic approaches for creating thiazole and thiophene compounds with various substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques. For example, the 1,3,4-thiadiazole derivatives were confirmed by IR, 1H NMR, and mass analysis . Additionally, the crystal structure of a related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, was determined using X-ray diffraction, which revealed the existence of the compound as a zwitterion in the solid state . These techniques are essential for establishing the precise molecular structure of thiazole derivatives.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be inferred from the synthesis methods and the functional groups present in the compounds. The presence of a carboxylic acid group in the thiazole ring indicates potential for further chemical reactions, such as esterification or amide formation. The synthesis of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, for example, involves the esterification of the carboxylic acid group . The antimicrobial activity of these compounds suggests that they may interact with biological targets through various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents attached to the core structure. Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring were found to exhibit liquid crystalline behaviors, which were affected by the length of the alkoxy chain attached to the phenyl moiety . The crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, which are structurally related to thiazoles, showed that the shape of the molecules and the types of substituents can significantly impact the solid-state molecular arrangement . These properties are crucial for understanding the potential applications of these compounds in materials science and pharmaceuticals.
科学研究应用
腐蚀抑制
研究表明,2-(4-甲氧基苯基)-1,3-噻唑-4-羧酸衍生物,如基于噻唑的吡啶衍生物和噻唑肼酮,在酸性环境中对轻钢具有腐蚀抑制剂的潜力。这些化合物展示了对钢表面的有效保护,作为阳极和阴极抑制剂,评估了溶解和吸附过程的热力学参数。它们的效率受浓度和温度等因素的影响,其保护性质通过FTIR、SEM和EDX光谱技术进行表征(Chaitra, Mohana, & Tandon, 2016),(Chaitra, Mohana, Gurudatt, & Tandon, 2016)。
抗菌特性
一些2-(4-甲氧基苯基)-1,3-噻唑-4-羧酸衍生物已被合成,并显示出对多种微生物菌株的显著体外抗菌活性(Noolvi, Patel, Kamboj, & Cameotra, 2016)。
电化学聚合
对2-(4-甲氧基苯基)-1,3-噻唑-4-羧酸衍生物的氧化电化学聚合进行了研究,即2-氨基-4-(4-甲氧基苯基)噻唑,以探讨其在制备保护性聚合物膜方面的潜力。在铂电极上在盐酸介质中进行的这种聚合物化反应已在各种参数下进行了研究,如电流密度、酸浓度和温度。利用IR、UV、1H-NMR和循环伏安法等技术对所得的聚合物膜进行表征,表明在材料科学中可能有潜在应用(Sayyah, Kamal, & Abd El-Rehim, 2006)。
抗癌和抗病毒潜力
2-氨基-1,3-噻唑-4-羧酸的新颖衍生物,包括对噻唑结构进行修饰的化合物,已经展示出良好的杀真菌和抗病毒活性。某些衍生物对烟草花叶病毒(TMV)和其他真菌表现出有希望的活性,表明在制药和农业领域可能有潜在应用(Fengyun, Xiaofeng, Fan, Yuqing, Guangning, Xiaolin, Ma, Chen, Yujie, Tatiana, Morzherin, & Belskaya, 2015)。
作用机制
Target of Action
Thiazole derivatives have been known to interact with various enzymes and receptors . For instance, some thiazole derivatives have shown inhibitory activities against cyclooxygenase (COX) enzymes .
Mode of Action
Thiazole derivatives have been reported to exert their effects via various mechanisms, such as kinase inhibition, induction of apoptosis, and dna interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, including those involving cox enzymes .
Pharmacokinetics
The qikprop module was used for adme-t analysis for some thiazole carboxamide derivatives .
Result of Action
Some thiazole derivatives have shown inhibitory activities against cox enzymes .
Action Environment
The storage temperature for the compound is typically room temperature .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377021 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57677-80-2 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)


![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)


